molecular formula C7H3ClFN B1347046 4-Chloro-2-fluorobenzonitrile CAS No. 57381-51-8

4-Chloro-2-fluorobenzonitrile

Cat. No. B1347046
CAS RN: 57381-51-8
M. Wt: 155.55 g/mol
InChI Key: JRDMGVGCATYZPW-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorobenzonitrile is a chemical compound with the molecular formula C7H3ClFN . It is a solid substance with a molecular weight of 155.557 g/mol . It is used in the synthesis of androgen receptor antagonists in the treatment of prostate cancer .


Synthesis Analysis

4-Chloro-2-fluorobenzonitrile can be synthesized by fluorination of 4-chlorobenzonitrile (4-CBN) with potassium fluoride using 1,3-dimethyl-2-imidazolidone (DMI) as a non-polar solvent . The optimum synthetic conditions were n (4-CBN): n (KF) = 1:3, reaction temperature 280 °C and reaction time 2.0 h .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-fluorobenzonitrile consists of a benzene ring with a chlorine atom and a fluorine atom attached to it, along with a nitrile group . The exact mass of the molecule is 154.9938050 g/mol .


Chemical Reactions Analysis

4-Chloro-2-fluorobenzonitrile can undergo various chemical reactions. For instance, 2-Fluorobenzonitrile reacts with lithium N,N -dialkylaminoborohydride reagent to yield 2- (N,N -dialkylamino)benzylamines .


Physical And Chemical Properties Analysis

4-Chloro-2-fluorobenzonitrile has a density of 1.3±0.1 g/cm3, a boiling point of 207.3±20.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.4±3.0 kJ/mol and a flash point of 79.2±21.8 °C . The compound has a refractive index of 1.537 and a molar refractivity of 36.3±0.4 cm3 .

Scientific Research Applications

4-Chloro-2-fluorobenzonitrile is a chemical compound with the molecular formula C7H3ClFN . It has a molecular weight of 155.556 g/mol . This compound is used in various scientific and industrial applications due to its specific chemical properties .

  • Synthesis of 2-(N,N-dialkylamino)benzylamines

    • Field: Organic Chemistry
    • Application: 2-Fluorobenzonitrile, which is structurally similar to 4-Chloro-2-fluorobenzonitrile, is used in the synthesis of 2-(N,N-dialkylamino)benzylamines .
    • Method: This involves a reaction with a lithium N,N-dialkylaminoborohydride reagent .
    • Results: The outcome of this reaction is the formation of 2-(N,N-dialkylamino)benzylamines .
  • Preparation of 2-chloro-3,4-diaminobenzonitrile

    • Field: Organic Chemistry
    • Application: 2-Chloro-4-fluorobenzonitrile, another compound similar to 4-Chloro-2-fluorobenzonitrile, is used in the preparation of 2-chloro-3,4-diaminobenzonitrile .
    • Method: The specific method of application or experimental procedure was not provided .
    • Results: The result of this process is the formation of 2-chloro-3,4-diaminobenzonitrile .
  • Synthesis of Androgen Receptor Antagonists

    • Field: Medicinal Chemistry
    • Application: 4-Fluoro-2-chlorobenzonitrile, a compound similar to 4-Chloro-2-fluorobenzonitrile, is used in the synthesis of androgen receptor antagonists for the treatment of prostate cancer .
    • Method: The specific method of application or experimental procedure was not provided .
    • Results: The result of this process is the formation of androgen receptor antagonists .
  • Synthesis of Pyrazole Derivatives

    • Field: Organic Chemistry
    • Application: 4-Fluoro-2-chlorobenzonitrile is also used in the synthesis of pyrazole derivatives, which are novel androgen receptor antagonists .
    • Method: The specific method of application or experimental procedure was not provided .
    • Results: The result of this process is the formation of pyrazole derivatives .
  • Preparation of 2-chloro-3,4-diaminobenzonitrile

    • Field: Organic Chemistry
    • Application: 2-Chloro-4-fluorobenzonitrile, a compound similar to 4-Chloro-2-fluorobenzonitrile, is used in the preparation of 2-chloro-3,4-diaminobenzonitrile .
    • Method: The specific method of application or experimental procedure was not provided .
    • Results: The result of this process is the formation of 2-chloro-3,4-diaminobenzonitrile .
  • Synthesis of Androgen Receptor Antagonists

    • Field: Medicinal Chemistry
    • Application: 4-Fluoro-2-chlorobenzonitrile is used in the synthesis of androgen receptor antagonists in the treatment of prostate cancer .
    • Method: The specific method of application or experimental procedure was not provided .
    • Results: The result of this process is the formation of androgen receptor antagonists .

Safety And Hazards

4-Chloro-2-fluorobenzonitrile is harmful if swallowed or inhaled, and it causes skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

4-chloro-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDMGVGCATYZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205975
Record name 4-Chloro-2-fluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluorobenzonitrile

CAS RN

57381-51-8
Record name 4-Chloro-2-fluorobenzonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluorobenzonitrile
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Record name 4-Chloro-2-fluorobenzonitrile
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Record name 4-chloro-2-fluorobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JB Hynes, A Tomažič, CA Parrish… - Journal of heterocyclic …, 1991 - Wiley Online Library
Recently, we reported that appropriately substituted 2‐fluorobenzonitriles undergo cyclization with guanidine carbonate to afford 2,4‐diaminoquinazolines usually in good to excellent …
Number of citations: 23 onlinelibrary.wiley.com
AA Liebman, AM Dorsky… - Journal of Labelled …, 1974 - Wiley Online Library
A modification of the Sandmeyer reaction which requires only a moderate excess of cyanide‐ 14 C was utilized for the preparation of 4‐chloro‐2‐fluorobenzonitrile‐7‐ 14 C (3). After …
M Bresinsky, A Shahraki, P Kolb, S Pockes… - Journal of Medicinal …, 2023 - ACS Publications
… (24) Starting from 4-chloro-2-fluorobenzonitrile, the first step was to insert the isopropoxy side chain with the help of the strong non-nucleophilic base KHMDS for the northern part of the …
Number of citations: 6 pubs.acs.org
A Vörös, Z Baán, P Mizsey… - Organic Process Research …, 2012 - ACS Publications
… All chemicals were purchased from Sigma-Aldrich except for 4-chloro-2-fluorobenzonitrile, which was bought from Acros Organics. 4-Chlorobenzonitrile and 2,4-dichlorobenzonitrile …
Number of citations: 20 pubs.acs.org

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